Cas no 1021250-63-4 (N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide)

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide-based compound featuring a pyridazine core with a pyridin-4-ylamino substituent, linked to a trifluoromethylphenyl sulfonamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given the presence of hydrogen-bonding motifs and the electron-withdrawing trifluoromethyl group. The compound's design may enhance binding affinity and selectivity in biological targets. Its synthetic route likely involves multi-step functionalization of the pyridazine scaffold, ensuring precise molecular recognition properties. Further characterization would be required to confirm its pharmacological profile, but its structural features indicate promise for targeted therapeutic applications.
N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide structure
1021250-63-4 structure
Product Name:N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1021250-63-4
MF:C18H17F3N6O2S
MW:438.426791906357
CID:6090050
PubChem ID:42111966
Update Time:2025-06-08

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
    • N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
    • N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
    • 1021250-63-4
    • F5238-0137
    • AKOS024502220
    • Inchi: 1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
    • InChI Key: UNFHJIWEABDNOK-UHFFFAOYSA-N
    • SMILES: C1(S(NCCNC2=NN=C(NC3=CC=NC=C3)C=C2)(=O)=O)=CC=C(C(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 438.10857947g/mol
  • Monoisotopic Mass: 438.10857947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 117Ų

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1021250-63-4): An Overview

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1021250-63-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to as a sulfonamide derivative, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activity, and recent research developments surrounding this compound.

Chemical Structure and Synthesis

The chemical structure of N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1021250-63-4) is complex and intricate. It consists of a sulfonamide group attached to a benzene ring substituted with a trifluoromethyl group. The central part of the molecule features a pyridazine ring linked to a pyridine ring through an amino group, which is further connected to an ethylamine chain. This combination of functional groups imparts unique chemical properties to the compound, making it an interesting subject for both academic and industrial research.

The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoethylamine to form the sulfonamide intermediate. Subsequently, this intermediate is coupled with 6-chloropyridazin-3(2H)-one and 4-(aminopyridin)-boronic acid through a Suzuki coupling reaction to yield the final product. The detailed synthetic route has been extensively studied and optimized to improve yield and purity.

Biological Activity and Mechanism of Action

N-[2-({6-[(pyridin-4-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1021250-63-4) has demonstrated significant biological activity in various assays, making it a promising candidate for therapeutic applications. One of its key activities is its ability to inhibit specific enzymes involved in signal transduction pathways, particularly those associated with cancer and inflammatory diseases.

Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to have anti-proliferative effects on cancer cells by interfering with cell cycle progression and inducing apoptosis. The mechanism of action is believed to involve the modulation of key signaling proteins such as MAPKs and NF-kB, which are crucial for cell survival and proliferation.

Clinical Applications and Research Developments

The potential clinical applications of N-[2-{(6-(pyridin-4-yloxy)pyridazin-3-yloxy}ethyl)-4-(trifluoromethyl)benzene-sulfonamide (CAS No. 1021250-63-4) are currently being explored in various preclinical and early-stage clinical trials. Initial studies have focused on its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to reduce inflammation without causing significant side effects makes it an attractive candidate for these conditions.

In the field of oncology, preliminary data suggest that this compound may be effective against certain types of cancer, particularly those driven by aberrant signaling pathways. Ongoing research aims to identify specific cancer types that may benefit from treatment with this compound and to optimize dosing regimens for maximum efficacy.

Current Research Trends

The field of medicinal chemistry is constantly evolving, and recent advancements have shed new light on the potential applications of compounds like N-[2-{(6-(pyridin-4-yloxy)pyridazin-3-yloxy}ethyl)-4-(trifluoromethyl)benzene-sulfonamide (CAS No. 1021250-63-4). One area of active research is the development of prodrugs that can enhance the bioavailability and pharmacokinetic properties of this compound. Prodrug strategies involve modifying the chemical structure to improve solubility, stability, and tissue distribution while maintaining or enhancing therapeutic activity.

Another promising area is the use of computational methods to predict the binding affinity and selectivity of this compound for its target proteins. Molecular dynamics simulations and virtual screening techniques have been employed to identify key interactions between the compound and its target sites, providing valuable insights into structure-function relationships.

Conclusion

In conclusion, N-[2-{(6-(pyridin-4-yloxy)pyridazin-3-yloxy}ethyl)-4-(trifluoromethyl)benzene-sulfonamide (CAS No. 1021250-63-4) represents a promising lead compound in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure, coupled with its potent biological activity, makes it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanism of action and potential applications, this compound holds great promise for improving patient outcomes in various medical conditions.

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